Osmium(IV) oxide hydrate

Description

Current Scientific Landscape and Research Significance

The contemporary scientific landscape surrounding osmium(IV) oxide hydrate (B1144303) is characterized by a burgeoning interest in its catalytic and material science applications. ontosight.ai Although osmium, as an element, is one of the least studied precious metals, its nanomaterials exhibit promising features for applications in catalysis and medicine. europa.eu Osmium(IV) oxide, specifically, is a highly insoluble and thermally stable osmium source, making it suitable for applications in glass, optics, and ceramics. samaterials.com

Research is actively exploring the use of osmium oxides as catalysts in a variety of organic reactions, including oxidations and hydrogenations. nanorh.com The high reactivity of osmium oxide nanoparticles allows them to catalyze reactions at lower temperatures and pressures. nanorh.com Furthermore, their high surface area and reactivity make them valuable in the development of chemical sensors and biosensors for detecting specific gases or biological molecules. nanorh.com In the realm of energy, osmium oxides are being investigated for their potential in fuel cells and batteries due to their electrochemical properties. nanorh.com

A significant area of research focuses on the synthesis and characterization of osmium(IV) oxide nanoparticles. A 2022 study detailed the crystal growth of OsO₂ through hydrolysis experiments, demonstrating that temperature and initial solution concentrations positively affect the formation of uniform nanosphere crystals. researchgate.net The study also shed light on the growth mechanism, indicating that nucleation and aggregate growth, followed by Ostwald ripening, are key processes. researchgate.net

The hydrated form, OsO₂·nH₂O, can be produced by the reduction of a solution of osmium tetroxide. osti.gov This hydrated dioxide is of particular interest due to its distinct properties compared to its anhydrous counterpart.

Historical Trajectories of Osmium Coordination and Oxide Chemistry

The journey into understanding osmium and its compounds began in 1803 when English chemist Smithson Tennant discovered both osmium and iridium in London. chemicool.comvedantu.com He identified these new elements in the black residue remaining after dissolving crude platinum in aqua regia. chemicool.comwikipedia.org Tennant named the element "osmium" from the Greek word "osme," meaning "smell," due to the characteristic and unpleasant odor of its volatile oxide, osmium tetroxide (OsO₄). chemicool.comillinois.edu

Early applications of osmium were primarily in alloys with other platinum group metals for high-wear applications such as fountain pen tips and electrical contacts due to their extreme durability and hardness. vedantu.comwikipedia.org The use of osmium as a catalyst dates back to the early 20th century with its successful, albeit brief, use in the Haber-Bosch process for ammonia (B1221849) synthesis before being replaced by more economical iron-based catalysts. wikipedia.org

The coordination chemistry of osmium has evolved significantly over the years. Osmium can exist in a wide range of oxidation states, from -2 to +8, allowing for a rich and diverse chemistry. vedantu.comebsco.com The +4 oxidation state, as seen in osmium(IV) oxide, is one of the most stable. osti.gov The chemistry of cyclometalated osmium compounds, for instance, began to see a surge in publications after the year 2000. mdpi.com

Historically, the synthesis of many osmium complexes has been more challenging compared to their ruthenium analogs, often requiring more severe reaction conditions. mdpi.com This has, in some ways, limited the exploration of osmium chemistry. However, advancements in synthetic and characterization techniques are paving the way for more in-depth studies.

Methodological Challenges and Opportunities in Osmium(IV) Oxide Hydrate Studies

The study of this compound is not without its challenges. The rarity and high cost of osmium present a fundamental hurdle. europa.eu Furthermore, the synthesis and handling of osmium compounds require specialized procedures due to the toxicity of some of its precursors and intermediates, most notably the highly volatile and toxic osmium tetroxide. europa.eusamaterials.com

Characterizing osmium compounds, particularly at the nanoscale, can be difficult. europa.eu However, the increasing availability of advanced characterization techniques is making it easier to investigate the properties of osmium nanoparticles and clusters. europa.eu For instance, a 2022 study successfully employed field-emission scanning electron microscopy and Raman spectroscopy to characterize OsO₂ crystals. researchgate.net

A significant challenge in working with osmium salts like (NH₄)₂OsCl₆ is their low solubility in many common solvents. iieng.org This was overcome in one study by using water as a co-solvent to dissolve the salt, enabling subsequent reactions. iieng.org The synthesis of cyclometalated osmium complexes also presents difficulties, often requiring specific precursors and more extreme conditions compared to other transition metals. mdpi.com

Despite these challenges, there are numerous opportunities for future research. The development of new synthetic routes and a deeper understanding of the reaction mechanisms are crucial. For example, the study of the hydrolysis of Os-chloride complexes to form OsO₂ provides valuable insights into the transport and enrichment of osmium in hydrothermal fluids. researchgate.net The unique properties of osmium compounds, such as the slower ligand exchange mechanisms compared to their ruthenium counterparts, offer avenues for designing novel catalysts and materials. nih.gov The exploration of osmium's diverse oxidation states continues to be a fertile ground for discovering new and interesting chemical reactivity. illinois.edu

Properties

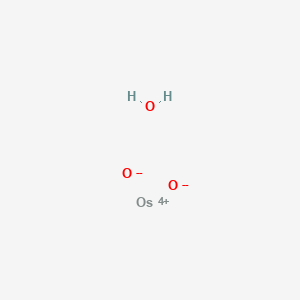

Molecular Formula |

H2O3Os |

|---|---|

Molecular Weight |

240.2 g/mol |

IUPAC Name |

osmium(4+);oxygen(2-);hydrate |

InChI |

InChI=1S/H2O.2O.Os/h1H2;;;/q;2*-2;+4 |

InChI Key |

CSFCKWZWCAZYRB-UHFFFAOYSA-N |

Canonical SMILES |

O.[O-2].[O-2].[Os+4] |

Origin of Product |

United States |

Synthetic Methodologies and Controlled Fabrication of Osmium Iv Oxide Hydrate Systems

Solution-Phase Synthetic Routes

Solution-phase syntheses are fundamental for producing osmium(IV) oxide hydrate (B1144303) in powder or colloidal form. These methods often involve the chemical transformation of osmium-containing precursors in an aqueous environment.

Precipitation is a common and straightforward method for obtaining hydrated osmium dioxide. This typically involves adjusting the pH of a solution containing a soluble osmium species to induce the precipitation of the less soluble hydrated oxide.

A notable example is the neutralization of an alkaline osmate solution. When an aqueous alkaline solution containing a soluble osmate is carefully neutralized, a finely divided black precipitate of hydrated osmium dioxide is formed. google.com This process can be initiated by the gentle boiling of the neutralized solution. google.com The addition of electrolytes to a neutral solution containing colloidal hydrated osmium dioxide can also effect its precipitation. atomistry.com

Another precipitation approach involves starting with osmium-containing materials like anode slimes. After a series of extraction and purification steps to volatilize osmium tetroxide, it is collected in an alkaline solution. Subsequent neutralization of this solution leads to the precipitation of hydrated osmium dioxide. google.com

Table 1: Precipitation-Based Synthesis of Osmium(IV) Oxide Hydrate

| Starting Material | Reagents | Key Steps | Product |

| Alkaline osmate solution | Acid (e.g., Sulfuric acid) | Neutralization, gentle boiling | Finely divided black precipitate of hydrated osmium dioxide google.com |

| Colloidal hydrated osmium dioxide | Electrolytes | Addition of electrolytes to neutral solution | Precipitated hydrated osmium dioxide atomistry.com |

| Osmium-containing anode slimes | Alkaline solution, Acid | Volatilization of OsO₄, collection in alkaline solution, neutralization | Precipitated hydrated osmium dioxide google.com |

Hydrolysis of osmium precursor compounds is a versatile route to hydrated osmium dioxide. This method relies on the reaction of an osmium compound with water, often under specific temperature and pH conditions, to form the hydrated oxide.

One established method is the hydrolysis of an alkali chlorosmate, such as potassium chlorosmate (K₂OsCl₆). atomistry.com When a solution of potassium chlorosmate is treated with a strong alkali like sodium hydroxide (B78521) in the absence of air, hydrated osmium dioxide is formed. atomistry.com The hydrolysis of K₂OsCl₆ can also be performed under hydrothermal conditions (e.g., 150–550 °C and 100 MPa), which can lead to the formation of OsO₂ crystals. researchgate.net

Osmium tetroxide (OsO₄) can also serve as a precursor. Controlled hydrolysis of OsO₄, for instance in hydrochloric acid, can yield osmium(III) chloride trihydrate, which is a related hydrated species. smolecule.com Furthermore, reacting OsO₄ with sodium hydroxide can lead to the formation of osmium hydroxide oxide species.

Table 2: Hydrolysis-Driven Synthesis of this compound

| Precursor Compound | Reagents/Conditions | Key Steps | Product |

| Potassium chlorosmate (K₂OsCl₆) | Sodium hydroxide, water | Heating in the absence of air | Hydrated osmium dioxide atomistry.com |

| Potassium chlorosmate (K₂OsCl₆) | Water | Hydrothermal treatment (150–550 °C, 100 MPa) | OsO₂ crystals researchgate.net |

| Osmium tetroxide (OsO₄) | Hydrochloric acid | Hydrolysis | Osmium(III) chloride trihydrate smolecule.com |

| Osmium tetroxide (OsO₄) | Sodium hydroxide | Alkaline hydrolysis | Osmium hydroxide oxide species |

The reduction of higher oxidation state osmium compounds is another effective strategy for synthesizing hydrated osmium(IV) oxide. This approach involves the use of a reducing agent to lower the oxidation state of osmium to +4 in an aqueous medium.

A classic example is the reduction of an alkali osmate, such as potassium osmate (K₂OsO₄), with an alcohol like ethanol (B145695). atomistry.comwikipedia.org This reaction yields hydrated osmium dioxide, specifically the dihydrate (OsO₂·2H₂O), along with potassium hydroxide and acetaldehyde. atomistry.com The resulting hydrated oxide often has a bluish-black appearance. wikipedia.org

Another reduction pathway involves the use of sodium hydrosulfite to reduce osmium tetroxide to insoluble lower-valent osmium species. orgsyn.org Additionally, in the process of recovering osmium, osmium tetroxide is collected in an alkaline solution containing an organic reducing compound, which facilitates the subsequent precipitation of hydrated osmium dioxide upon heating. google.com

Table 3: Reduction-Based Synthesis of this compound

| Starting Osmium Compound | Reducing Agent | Key Steps | Product |

| Alkali osmate (e.g., K₂OsO₄) | Alcohol (e.g., Ethanol) | Reduction in aqueous solution | Hydrated osmium dioxide (OsO₂·2H₂O) atomistry.comwikipedia.org |

| Osmium tetroxide (OsO₄) | Sodium hydrosulfite | Reduction | Insoluble lower-valent osmium species orgsyn.org |

| Osmium tetroxide (OsO₄) | Organic reducing compound in alkaline solution | Collection of OsO₄, heating | Hydrated osmium dioxide google.com |

Nanostructure and Low-Dimensional Material Synthesis

The fabrication of this compound with controlled nanoscale dimensions and as thin films opens up possibilities for its application in various technological fields.

The synthesis of osmium oxide nanoparticles with controlled size and morphology is an active area of research. Hydrothermal methods have shown promise in achieving this control.

For instance, the hydrolysis of potassium chlorosmate (K₂OsCl₆) under hydrothermal conditions allows for the growth of OsO₂ crystals. researchgate.net Time-series experiments have demonstrated that the crystal growth proceeds from smaller, irregular nanoparticles (40–150 nm) to larger, more uniform nanospheres (150–450 nm) over time. researchgate.net The final size and uniformity of these nanospheres can be influenced by factors such as temperature and the initial concentration of the precursor solution, with higher temperatures and concentrations generally leading to larger and more uniform crystals. researchgate.net The growth mechanism is thought to involve initial nucleation and aggregation driven by hydrolysis, followed by Ostwald ripening. researchgate.net

The deposition of osmium oxide thin films and the creation of hybrid materials are crucial for integrating this compound into electronic and catalytic devices. While specific methods for the direct deposition of hydrated osmium(IV) oxide thin films are not extensively detailed in the provided context, related techniques for osmium and its oxides can be inferred.

The synthesis of osmium complexes on supports like silica-supported chitosan (B1678972) and wool has been demonstrated for catalytic applications, suggesting a pathway for creating hybrid architectures. skku.edu These methods involve the immobilization of an osmium precursor, such as OsO₄, onto the support material. skku.edu Such approaches could potentially be adapted for the in-situ formation of hydrated osmium oxide within a matrix.

Furthermore, the general principles of thin film deposition, such as chemical vapor deposition (CVD) or solution-based spin-coating and dip-coating, could be explored for the fabrication of this compound films, likely involving a post-deposition hydration step.

Self-Assembly Principles in Nanomaterial Design

The spontaneous organization of molecules into well-defined, larger structures is a fundamental concept known as self-assembly. rsc.org This process is central to the bottom-up fabrication of novel nanomaterials, offering an energy-efficient method for creating complex architectures. rsc.org In the realm of nanomaterial design, particularly for systems involving this compound, the principles of self-assembly are harnessed to control the size, shape, and internal morphology of the resulting nanostructures. rsc.org

The driving forces behind self-assembly are often non-covalent interactions, such as solvophobic interactions, which are particularly effective for the compartmentalization of polymer segments. rsc.orgresearchgate.net The predictability and directional nature of metal-ligand coordination bonds are also critical features in what is known as coordination-driven self-assembly. nih.gov The energy of these metal-ligand bonds is intermediate between strong covalent bonds and weaker intermolecular forces, allowing for a balance of rigidity and reversibility in the assembly process. nih.gov This reversibility enables the system to self-correct, ultimately leading to the most thermodynamically stable structure. nih.gov

Key strategies in coordination-driven self-assembly that are applicable to the design of complex nanomaterials include:

Directional Bonding: Utilizes the defined coordination geometries of metal ions to direct the assembly of ligands into predictable architectures. nih.gov

Symmetry Interaction: Employs the symmetry of both the metal precursor and the organic ligands to guide the formation of highly symmetric, discrete structures. nih.gov

Molecular Paneling: Involves the use of flat, planar ligands that can assemble around a metal center to form two- and three-dimensional structures. nih.gov

By carefully selecting the building blocks and controlling reaction parameters such as temperature, pH, and ionic strength, it is possible to guide the self-assembly process toward the desired nanostructures. tandfonline.com This "programmed" approach allows for the creation of functional nanomaterials with tailored properties. nih.gov The use of block copolymers in self-assembly is particularly noteworthy, as the different blocks can be designed to have distinct functionalities, leading to the formation of multicompartment nanostructures. rsc.org

Advanced Precursor Chemistry for this compound Formation

The synthesis of this compound often involves sophisticated precursor chemistry to ensure the desired purity, morphology, and properties of the final material. The choice of precursor and the reaction conditions play a pivotal role in the outcome of the synthesis.

Utilization of Osmium(III) Chloride and Other Osmium Salts

Osmium(III) chloride, particularly in its hydrated form (OsCl₃·xH₂O), serves as a common precursor in the synthesis of osmium-based materials. sigmaaldrich.comrsc.org It is a dark-colored, hygroscopic solid that is soluble in water. The synthesis of osmium(III) chloride itself can be achieved through methods like the direct chlorination of osmium metal at elevated temperatures (300–400°C) or the thermal decomposition of osmium(IV) chloride. While direct chlorination is more economical for large-scale production, thermal decomposition generally yields a product with higher purity.

Osmium(III) chloride hydrate is a versatile starting material for producing various osmium complexes and materials. For instance, it is used in the fabrication of sensors and in the development of conductive polymers. In the context of forming this compound, OsCl₃ can be subjected to controlled hydrolysis and oxidation. The hydration state of the starting chloride is a critical parameter that can be controlled through specific drying protocols, such as vacuum desiccation or treatment with thionyl chloride.

Other osmium salts and complexes can also be employed as precursors. For example, osmium tetroxide (OsO₄) can be reduced to form a hydrated form of osmium(IV) oxide. osti.gov

Role of Reducing and Oxidizing Agents in Synthesis

The synthesis of this compound from various precursors often necessitates the use of reducing or oxidizing agents to achieve the desired +4 oxidation state for osmium. The choice of agent depends on the starting osmium compound.

When starting with a higher oxidation state precursor like osmium tetroxide (OsO₄), a reducing agent is required. osti.govwikipedia.org For instance, the reduction of a solution of OsO₄ can yield hydrated osmium(IV) oxide. osti.gov Common reducing agents used in osmium chemistry include hydrogen gas and bisulfite salts (e.g., KHSO₃ or NaHSO₃). wikipedia.orgmasterorganicchemistry.com

Conversely, if the synthesis begins with a lower oxidation state precursor, such as osmium(III) chloride, an oxidizing agent may be necessary. The transformation of Os(III) to Os(IV) is a key step. In organic synthesis, combinations of OsO₄ with a stoichiometric oxidant like N-methylmorpholine N-oxide (NMO) are used to catalytically achieve dihydroxylation, where the osmium cycles between higher and lower oxidation states. wikipedia.orgmasterorganicchemistry.comorganicchemistrydata.org While not directly forming this compound as the final product, these reactions demonstrate the principle of using oxidizing agents to manipulate the oxidation state of osmium. wikipedia.orgorganicchemistrydata.org The reaction of an alkene with OsO₄ forms an osmate ester, which is then typically cleaved to a diol, and the osmium is re-oxidized by the co-oxidant. masterorganicchemistry.comindusuni.ac.in

The interplay between oxidizing and reducing agents is crucial for controlling the final product in the synthesis of osmium compounds. eopcw.com

Organometallic Precursor Transformation Pathways

Organometallic osmium compounds offer alternative pathways for the formation of osmium-containing materials, including oxides. These precursors often contain organic ligands bonded to the osmium center, which can be removed or transformed under specific conditions to yield the desired inorganic product.

One approach involves the use of osmium carbonyl complexes, such as Os₃(CO)₁₂, which can be synthesized from the reductive carbonylation of OsO₄. wikipedia.org While the direct conversion of such clusters to this compound is not a standard method, the principle of using organometallic precursors lies in their potential for controlled decomposition or transformation.

More complex organometallic precursors include osmium hydride complexes and those with pincer-type ligands. nih.govresearchgate.net For example, the hexahydride complex OsH₆(PⁱPr₃)₂ is a known catalyst for the hydration of nitriles, forming osmium(IV) amidate derivatives as intermediates. nih.gov This demonstrates the accessibility of the Os(IV) oxidation state from an organometallic precursor. The transformation of such precursors to an oxide would typically involve oxidative conditions to remove the organic ligands and form the oxide lattice.

Organometallic surfactants containing osmium have also been explored. scirp.org These molecules can self-assemble in solution and could potentially serve as templates or precursors for the formation of nanostructured osmium oxides. scirp.org The synthesis often starts from metal trichlorides, which are reacted with ligands to form the desired organometallic complex. google.com The thermal or chemical decomposition of these complexes could then lead to the formation of this compound.

Electrochemical and Vapor-Phase Deposition Techniques

Electrolytic Reduction Methods

Electrolytic reduction offers a pathway for the synthesis of metal oxides, including potentially this compound. This method involves the reduction of a metal-containing species at an electrode surface within an electrolytic cell. A general method for the electrolytic reduction of a metal oxide involves a molten salt electrolyte and a molten metal cathode of the same metal as the oxide being reduced. google.com

While specific details for the electrolytic deposition of this compound are not extensively documented in the provided search results, the principles can be extrapolated. For instance, a solution containing an osmium precursor, such as a chloride or a complex ion, could be subjected to electrolysis. By controlling the electrode potential, the osmium species could be reduced to the +4 oxidation state and deposited on the electrode surface. The presence of water in the electrolyte would facilitate the formation of the hydrated oxide.

The stability and properties of the deposited material can be influenced by the electrochemical conditions, such as the composition of the electrolyte, pH, temperature, and the applied potential or current density. For related noble metal oxides like iridium oxides, electrochemical studies in acidic electrolytes are common for evaluating their stability and activity, for example, in the oxygen evolution reaction. acs.org Similar electrochemical approaches could be adapted for the controlled synthesis and deposition of this compound films or nanoparticles.

Aerosol-Assisted Chemical Vapor Deposition (AACVD) for Oxide Nanostructures

Aerosol-Assisted Chemical Vapor Deposition (AACVD) has been identified as a versatile technique for the synthesis of complex oxide nanostructures. This method has been successfully employed in the fabrication of tungsten trioxide nanowires decorated with osmium oxide nanoparticles. rsc.orgdntb.gov.ua This approach allows for the controlled deposition and loading of osmium oxide onto a substrate. rsc.org

In a typical AACVD process for creating osmium oxide-decorated nanostructures, a precursor solution containing an osmium compound is aerosolized and transported to a heated substrate. The solvent evaporates, and the precursor decomposes to form the desired oxide material. This technique has been utilized to produce sensors for various gases, including nitrogen dioxide, hydrogen, and ethanol, by loading tungsten trioxide nanowires with osmium. rsc.org The performance of these sensors is influenced by the loading of the osmium oxide. rsc.org

While the direct synthesis of pure this compound via AACVD is not extensively documented in the provided research, the successful formation of osmium oxide nanoparticles suggests the feasibility of this method. rsc.orgdntb.gov.ua The characteristics of the resulting nanostructures are analyzed using techniques such as Field Emission Scanning Electron Microscopy (FESEM), High-Resolution Transmission Electron Microscopy (HR-TEM), and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). rsc.org

Table 1: AACVD Parameters for Osmium Oxide Nanoparticle Deposition

| Parameter | Description | Source |

|---|---|---|

| Technique | Aerosol-Assisted Chemical Vapor Deposition (AACVD) | rsc.orgdntb.gov.ua |

| Application | Decoration of tungsten trioxide nanowires with osmium oxide nanoparticles | rsc.org |

| Substrate | Tungsten Trioxide Nanowires | rsc.org |

| Purpose | Fabrication of gas sensors | rsc.org |

| Characterization | FESEM, HR-TEM, ToF-SIMS | rsc.org |

Atomic Layer Deposition (ALD) in Osmium Oxide Film Formation

Atomic Layer Deposition (ALD) is a thin-film deposition technique capable of producing highly conformal and uniform films with precise thickness control at the atomic level. acs.orghelsinki.fi While the primary application of ALD in the context of osmium has been the deposition of pure osmium metal thin films and nanoparticles, the underlying principles can be adapted for the formation of osmium oxides. acs.orgresearchgate.net

The ALD process for osmium typically involves the sequential exposure of a substrate to a precursor, such as osmocene (OsCp2), and a reactant gas, like molecular oxygen (O2). acs.orgresearchgate.net These processes have been successfully conducted at deposition temperatures between 325 and 375 °C. acs.orgresearchgate.net Interestingly, under these conditions, the resulting films consist of metallic osmium, with osmium oxides not being detected by X-ray diffraction, and impurity levels of oxygen, carbon, and hydrogen being less than 1 atomic percent. acs.orgresearchgate.net

The formation of osmium metal rather than oxide is attributed to the combustion of the precursor ligands on the surface during the oxygen pulse, which also forms an adsorbed oxygen layer. acs.org A notable characteristic of the osmium ALD process is a significant nucleation delay, which can be as long as 350 cycles, after which linear film growth occurs. acs.orgresearchgate.net

For the specific formation of osmium(IV) oxide, alternative reactants such as ozone (O3) could be employed, which has been shown to be effective for depositing other noble metal oxides at lower temperatures. helsinki.fiatomiclayerdeposition.com The introduction of a water pulse into the ALD cycle could potentially lead to the formation of the hydrated form, this compound.

Table 2: ALD Parameters for Osmium-related Film Deposition

| Parameter | Description | Source |

|---|---|---|

| Technique | Atomic Layer Deposition (ALD) | acs.orghelsinki.firesearchgate.net |

| Precursor | Osmocene (OsCp2) | acs.orgresearchgate.net |

| Reactant | Molecular Oxygen (O2) | acs.orgresearchgate.net |

| Deposition Temp. | 325 - 375 °C | acs.orgresearchgate.net |

| Resulting Film | Metallic Osmium | acs.orgresearchgate.net |

| Nucleation Delay | ~350 cycles | acs.orgresearchgate.net |

| Potential Reactant for Oxide | Ozone (O3) | helsinki.fi |

Advanced Spectroscopic and Structural Characterization of Osmium Iv Oxide Hydrate

High-Resolution Imaging and Morphological Analysis

Microscopy techniques are fundamental to visualizing the physical form and surface characteristics of Osmium(IV) oxide hydrate (B1144303), from the nanoscale to the microscale.

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the size, shape, and structure of nanomaterials. In the study of osmium-based nanoparticles, TEM analysis is crucial for direct visualization. For instance, studies on osmium nanoparticles synthesized via surfactant-free methods revealed the formation of particles with diameters in the range of 1 to 2 nanometers. beilstein-journals.orgresearchgate.net Specifically, TEM micrographs of osmium nanoparticles obtained from the reduction of Osmium trichloride (B1173362) (OsCl₃) and Hexachloroosmic acid (H₂OsCl₆) precursors showed average particle sizes of 1.6 ± 0.4 nm and 1.7 ± 0.3 nm, respectively. researchgate.net High-Resolution TEM (HRTEM) further allows for the imaging of the atomic lattice, providing information on the crystallinity and structure of these small nanoparticles.

Table 1: TEM-Based Size Analysis of Osmium Nanoparticles

| Precursor Used | Synthesis Conditions | Average Particle Size (nm) | Size Distribution (nm) |

| Osmium trichloride (OsCl₃) | Methanol/Water (1:2), 85°C | 1.6 | ± 0.4 |

| Hexachloroosmic acid (H₂OsCl₆) | Methanol/Water (1:2), 85°C | 1.7 | ± 0.3 |

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are employed to analyze the surface morphology and microstructure of materials. For osmium oxides, these techniques reveal details about the shape and aggregation of crystalline products. Hydrothermal synthesis of Osmium(IV) oxide (OsO₂) from Potassium hexachloroosmate (K₂OsCl₆) has been shown to produce crystals in the form of nanospheres or irregular nanoparticles. mdpi.com The size of these OsO₂ crystals is highly dependent on the synthesis conditions. For example, time-series experiments showed that the crystals can grow from 40–150 nm irregular nanoparticles into more uniform 150–450 nm nanospheres over time. mdpi.com Temperature also plays a significant role; increasing the temperature from 250°C to 450°C resulted in an increase in crystal size from a range of 50–150 nm to 100–400 nm. mdpi.com

Table 2: Influence of Synthesis Temperature on Osmium(IV) Oxide Crystal Size (Observed via SEM)

| Synthesis Temperature (°C) | Initial Reactant Concentration (mol/L) | Pressure (MPa) | Resulting Crystal Size Range (nm) |

| 250 | 0.002 | 100 | 50–150 |

| 300 | 0.002 | 100 | 100–380 |

| 450 | 0.002 | 100 | 100–400 |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. It is particularly useful for characterizing surface roughness and texture without the need for the high vacuum conditions required by electron microscopy. While specific AFM studies focusing exclusively on the surface topography of Osmium(IV) oxide hydrate are not widely detailed in the surveyed literature, the technique is broadly applicable for such analysis. AFM would enable quantitative measurement of surface features, such as the roughness of thin films or the topography of individual nanospheres, providing insights that are complementary to SEM and TEM data.

X-ray Diffraction and Scattering for Crystalline and Amorphous Structures

X-ray techniques are indispensable for determining the atomic and molecular structure of materials, distinguishing between crystalline and amorphous phases.

Powder X-ray Diffraction (XRD) is a primary and routine technique for identifying crystalline phases of a material. xray.czmdpi.com Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint." mdpi.com For bulk Osmium(IV) oxide, XRD is used to confirm its crystalline structure and phase purity. However, the effectiveness of conventional XRD is challenged when analyzing very small nanoparticles, such as those in the 1-2 nm range. researchgate.netresearchgate.net The Bragg peaks in the diffraction pattern broaden significantly due to the small crystallite size, sometimes to the point where they become indistinguishable from the background noise, making phase identification difficult or impossible with standard laboratory equipment. researchgate.net

For materials that are nanocrystalline or amorphous, where conventional XRD is limited, X-ray total scattering coupled with Pair Distribution Function (PDF) analysis provides crucial structural information. researchgate.netnih.gov This technique analyzes both the Bragg peaks and the diffuse scattering, yielding a real-space distribution of atom-atom distances. nih.gov PDF analysis has been successfully applied to characterize 1-2 nm osmium nanoparticles where XRD failed to show identifiable peaks. beilstein-journals.orgresearchgate.net The analysis revealed that these nanoparticles possess a hexagonal close-packed (hcp) structure. beilstein-journals.orgresearchgate.net Furthermore, the PDF data offered insights into the formation mechanism, suggesting that the nanoparticles form from chain-like precursor complexes. beilstein-journals.orgresearchgate.net This makes PDF analysis an essential tool for understanding the atomic structure of poorly ordered or nano-sized this compound.

Spectroscopic Investigations of Electronic and Vibrational States

The elucidation of the electronic and vibrational characteristics of this compound is critically dependent on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the oxidation state of osmium, the nature of its coordination environment, and the influence of hydration on its structure.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in confirming the +4 oxidation state of osmium.

The analysis of the Os 4f core level spectrum is central to this determination. The spectrum for osmium compounds typically displays a doublet corresponding to the Os 4f₇/₂ and Os 4f₅/₂ spin-orbit components. The binding energy of the Os 4f₇/₂ peak is particularly sensitive to the oxidation state of the osmium atom. For anhydrous Osmium(IV) oxide (OsO₂), which possesses a metallic character, the Os 4f core levels exhibit a distinct asymmetric line shape. aps.org The binding energies for the Os 4f₇/₂ and Os 4f₅/₂ peaks in OsO₂ have been reported at approximately 51.2 eV and 53.9 eV, respectively, with a spin-orbit splitting of 2.7 eV. aps.org

In the case of this compound, the presence of water molecules in the coordination sphere is expected to influence the electronic environment of the osmium atom. The O 1s spectrum is also highly informative. For metal oxides, the O 1s spectrum can often be deconvoluted into multiple components. A lower binding energy peak is typically assigned to the oxide lattice (O²⁻), while higher binding energy components can be attributed to surface hydroxyl species (-OH) and adsorbed water (H₂O). rsc.orgchemrxiv.orgnih.gov For this compound, a prominent peak corresponding to the hydroxyl groups or water of hydration would be expected at a higher binding energy compared to the peak for the osmate oxygen.

Table 1: Representative XPS Binding Energies for Osmium and Oxygen Species.

| Species | Core Level | Binding Energy (eV) |

| Os metal | Os 4f₇/₂ | ~50.7 |

| OsO₂ | Os 4f₇/₂ | ~51.2 |

| OsO₂ | Os 4f₅/₂ | ~53.9 |

| Metal Oxides (general) | O 1s (O²⁻) | ~528 - 530 |

| Metal Hydroxides (general) | O 1s (-OH) | ~531 - 532 |

| Adsorbed Water (general) | O 1s (H₂O) | ~532 - 534 |

Note: The binding energies are approximate and can vary depending on the specific chemical environment and instrument calibration.

UV-Vis Spectrophotometry for Speciation and Concentration Determination

UV-Vis spectrophotometry is a versatile analytical technique used for the quantitative determination of different analytes in a solution. While the UV-Vis spectrum of the simple aquated Osmium(IV) ion or its hydrated oxide is not extensively documented due to its tendency to hydrolyze and form complex species, the technique is invaluable for determining the concentration of Os(IV) in solution, often through the formation of intensely colored complexes.

A common method involves the complexation of Os(IV) with ligands that produce a strong charge-transfer band in the visible region of the spectrum. For instance, in acidic chloride solutions, Os(IV) exists as the hexachloroosmate(IV) anion, [OsCl₆]²⁻. This complex exhibits a distinct absorption maximum that can be used for its quantification. researchgate.netresearchgate.net The speciation analysis of mixtures containing Os(VIII) and Os(IV) has been successfully performed using chromogenic reagents like quercetin, which reacts selectively with Os(VIII) but not with the [OsCl₆]²⁻ complex, allowing for the determination of both species. researchgate.netresearchgate.net

The electronic transitions observed in the UV-Vis spectra of Os(IV) complexes are typically d-d transitions and ligand-to-metal charge transfer (LMCT) bands. The d-d transitions for a d⁴ ion like Os(IV) in an octahedral field are generally weak due to being Laporte-forbidden. However, the LMCT bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based d-orbital, are typically very intense and provide the basis for the sensitive spectrophotometric determination of osmium concentration.

Table 2: UV-Vis Absorption Maxima for a Relevant Osmium(IV) Complex.

| Complex Ion | Solvent/Medium | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| [OsCl₆]²⁻ | 9 M HCl | 334.8 | 8.4 x 10³ |

Data sourced from studies on the speciation of osmium complexes. researchgate.netresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a powerful tool for probing the vibrational modes of molecules, including those of this compound.

The FT-IR spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of the Os-O bonds, as well as vibrations associated with the water of hydration. The Os-O stretching vibrations in osmium oxides and oxy-complexes typically appear in the low-frequency region of the infrared spectrum, generally below 1000 cm⁻¹. rsc.org

The presence of water of hydration will give rise to distinct vibrational bands. A broad absorption band in the region of 3000-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of water molecules and hydroxyl groups. The H-O-H bending vibration of coordinated water molecules is typically observed around 1600-1630 cm⁻¹. nih.gov The presence and nature of these bands can provide information on the degree of hydration and the strength of hydrogen bonding within the structure.

Table 3: Expected FT-IR Vibrational Bands for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H stretching (water/hydroxyl) | 3000 - 3600 (broad) |

| H-O-H bending (water) | 1600 - 1630 |

| Os-O stretching | < 1000 |

This table is based on general spectral regions for hydrated metal oxides and osmium oxy-complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. However, its application to osmium compounds, including this compound, presents significant challenges. Osmium has two NMR-active isotopes, ¹⁸⁷Os and ¹⁸⁹Os. ¹⁸⁷Os is a spin-1/2 nucleus, which should give sharp signals, but it suffers from very low natural abundance (1.96%) and an extremely low gyromagnetic ratio, resulting in very low sensitivity. ¹⁸⁹Os has a higher natural abundance (16.15%) but is a quadrupolar nucleus (spin-3/2), which often leads to broad signals, making high-resolution NMR difficult.

Osmium(IV) has a d⁴ electron configuration. In an octahedral ligand field, this can lead to either a high-spin (paramagnetic) or low-spin (diamagnetic) state. For this compound, a low-spin configuration is expected, which would make the compound diamagnetic and, in principle, amenable to NMR studies. In diamagnetic complexes, the chemical shifts of ligands coordinated to the metal can provide detailed information about the coordination environment.

Surface-Enhanced Raman Spectroscopy (SERS) for Surface Chemistry

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light. Surface-Enhanced Raman Spectroscopy (SERS) is a surface-sensitive technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces or by nanoparticles.

While specific SERS studies on this compound are not widely reported, the technique holds potential for studying its surface chemistry, particularly its interaction with other molecules at interfaces. Raman spectra of osmium oxides are characterized by bands corresponding to Os-O stretching and bending vibrations. For example, the Raman spectrum of the related Osmium(VIII) oxide (OsO₄) shows characteristic vibrational modes. rsc.org

For this compound, Raman spectroscopy could potentially identify the vibrational modes of the Os-O bonds and the librational modes of the coordinated water molecules. SERS would be particularly useful for studying thin films or trace amounts of the material on a SERS-active substrate, providing enhanced signals that would otherwise be too weak to detect. This could be applied to understand corrosion processes or the catalytic activity of OsO₂ surfaces where hydration plays a key role.

Advanced Elemental and Trace Analysis Methods

Accurate quantification of osmium, especially at trace levels, is crucial in various fields, from environmental monitoring to pharmaceutical analysis. Advanced analytical techniques are required to overcome challenges such as the volatility of certain osmium species (e.g., OsO₄) and potential matrix interferences.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the premier technique for the trace and ultra-trace determination of osmium. It offers exceptional sensitivity and the ability to perform isotopic analysis. A significant challenge in osmium analysis by ICP-MS is the potential loss of osmium as volatile OsO₄ during sample preparation, especially under oxidizing acidic conditions. researchgate.net

To circumvent this, various sample preparation and stabilization strategies have been developed. These include:

Microwave-assisted digestion: Using closed-vessel systems to prevent the loss of volatile species.

Complexation/Stabilization: The addition of complexing agents like thiourea (B124793) or reducing agents such as ascorbic acid after digestion to convert osmium into a non-volatile complex, ensuring its stability in the sample solution. researchgate.netnih.gov

Multi-collector ICP-MS (MC-ICP-MS) is a specialized form of ICP-MS that allows for very precise and accurate measurements of isotope ratios. This is particularly useful in geological dating (Re-Os geochronology) and for tracing the sources of osmium pollution in the environment. alsglobal.sersc.org These advanced methods enable the reliable quantification of osmium down to the parts-per-trillion (ppt) level and below.

Table 4: Comparison of Advanced Osmium Analysis Techniques.

| Technique | Principle | Typical Detection Limit | Key Advantages |

| ICP-MS | Mass spectrometric detection of ions generated in an argon plasma. | ng/L (ppt) to pg/L (ppq) | High sensitivity, high throughput, isotopic analysis capability. |

| MC-ICP-MS | ICP-MS with multiple detectors for simultaneous measurement of different isotopes. | Sub-pg level | Extremely high precision for isotope ratio measurements. |

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES)

Inductively coupled plasma-optical emission spectrometry (ICP-OES) is a robust and widely used technique for determining the concentration of trace and major elements in a sample. The method is based on the excitation of atoms and ions in a high-temperature argon plasma, which causes them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

For the analysis of this compound, the sample must first be brought into a liquid form, typically through microwave-assisted acid digestion. A mixture of nitric acid and hydrochloric acid is often employed for this purpose. A significant challenge in the analysis of osmium-containing compounds is the potential formation of volatile osmium tetroxide (OsO₄) during sample preparation, which can lead to inaccurate results and memory effects in the instrument. To mitigate this, stabilizing agents may be added post-digestion.

ICP-OES is well-suited for quantifying a wide range of potential metallic impurities that may be present in the this compound matrix. The technique offers good sensitivity, a broad linear dynamic range, and is less susceptible to matrix effects than some other methods. However, spectral interferences from the osmium matrix itself or other platinum group elements (PGEs) can occur, necessitating careful selection of analytical wavelengths and visual examination of the spectra.

Research Findings: Studies on the elemental analysis of various materials, including those containing PGEs, have established ICP-OES as a suitable technique for routine quality control. The method's validation according to pharmacopeial standards, such as those from the United States Pharmacopeia (USP), demonstrates its reliability for quantifying elemental impurities. For this compound, ICP-OES can be used to generate a detailed profile of metallic impurities, ensuring the material meets required purity specifications.

Below is an illustrative data table representing a hypothetical analysis of trace metal impurities in a batch of this compound.

Interactive Data Table: Illustrative ICP-OES Analysis of Metallic Impurities in this compound

| Element | Wavelength (nm) | Concentration (µg/g) | Detection Limit (µg/g) |

| Platinum (Pt) | 265.945 | 15.2 | 0.5 |

| Iridium (Ir) | 224.268 | 25.8 | 0.8 |

| Ruthenium (Ru) | 240.272 | 8.5 | 0.4 |

| Rhodium (Rh) | 233.477 | 3.1 | 0.2 |

| Palladium (Pd) | 340.458 | <1.0 | 1.0 |

| Iron (Fe) | 259.940 | 45.3 | 0.3 |

| Copper (Cu) | 324.754 | 5.6 | 0.2 |

| Nickel (Ni) | 231.604 | 2.9 | 0.3 |

| Lead (Pb) | 220.353 | <1.0 | 1.0 |

| Zinc (Zn) | 213.856 | 1.7 | 0.1 |

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS)

Inductively coupled plasma-mass spectrometry (ICP-MS) is another powerful technique for elemental analysis, offering significantly lower detection limits than ICP-OES, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. The fundamental principle involves ionizing the sample in an argon plasma and then using a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio.

The sample preparation for this compound is similar to that for ICP-OES, involving acid digestion. The issue of osmium volatility is even more critical for ICP-MS. The formation of OsO₄ can lead to its loss during preparation or cause overestimation due to vapor enrichment in the instrument's spray chamber. Consequently, the use of stabilizing agents post-digestion is a crucial step. Research has shown that a combination of thiourea and ascorbic acid in an acidic medium can effectively stabilize osmium in solution.

ICP-MS is the preferred method for determining ultra-trace elemental impurities. It can also be used for isotopic analysis, which is valuable in certain research applications. The high sensitivity of ICP-MS, however, makes it more prone to isobaric interferences (ions of different elements having the same mass) and matrix effects. These can often be mitigated by using collision/reaction cells or high-resolution instruments.

Research Findings: ICP-MS has been validated for the trace determination of osmium and other elemental impurities in various matrices, including active pharmaceutical ingredients, in accordance with stringent regulatory guidelines like ICH Q3D. The method's high sensitivity allows for the accurate quantification of impurities at levels far below the permissible daily exposure (PDE) limits set by regulatory bodies. For high-purity this compound, ICP-MS provides the necessary performance to certify the material's quality by detecting impurities at exceptionally low concentrations.

The following table provides a hypothetical example of an impurity analysis of a high-purity this compound sample using ICP-MS.

Interactive Data Table: Hypothetical ICP-MS Analysis of Ultra-Trace Impurities in this compound

| Element | Isotope Measured | Concentration (ng/g) | Quantification Limit (ng/g) |

| Rhenium (Re) | 187 | 55.2 | 0.5 |

| Tungsten (W) | 182 | 12.4 | 0.2 |

| Gold (Au) | 197 | 8.9 | 0.1 |

| Mercury (Hg) | 202 | <1.0 | 1.0 |

| Cadmium (Cd) | 111 | <0.5 | 0.5 |

| Arsenic (As) | 75 | <2.0 | 2.0 |

| Silver (Ag) | 107 | 3.5 | 0.1 |

| Thallium (Tl) | 205 | <0.2 | 0.2 |

| Uranium (U) | 238 | <0.1 | 0.1 |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost 1-3 atomic layers of a solid material. The technique works by bombarding the sample surface with a pulsed primary ion beam (e.g., Bi₃⁺), which causes the sputtering of secondary ions from the surface. These secondary ions are then accelerated into a "time-of-flight" mass analyzer, where their mass-to-charge ratio is determined by measuring the time it takes them to reach the detector. Lighter ions travel faster and arrive sooner than heavier ions.

ToF-SIMS provides detailed chemical information, including the identification of elements, isotopes, and molecular fragments. It can be used to generate high-resolution chemical maps of a surface and to perform depth profiling to analyze compositional changes with depth. For this compound, ToF-SIMS is invaluable for identifying surface contaminants, understanding the surface hydration state, and detecting the presence of different osmium oxide species. The analysis can be performed in both positive and negative ion modes to provide a comprehensive picture of the surface chemistry.

Research Findings: ToF-SIMS has been successfully applied to the surface characterization of a wide range of materials, including metal oxides. The analysis of metal oxides typically reveals the presence of metal-oxygen cluster ions (MₓOᵧ⁺/⁻), hydroxide (B78521) ions (MₓOᵧH⁺/⁻), and fragments from surface adsorbates. For this compound, one would expect to detect a series of osmium-oxygen and osmium-hydroxide cluster ions, which can provide insight into the structure of the hydrated oxide. The technique is also highly effective at detecting trace surface contamination from handling, processing, or the environment, such as hydrocarbons or silicones.

The tables below present hypothetical lists of characteristic ions that could be detected in the positive and negative ToF-SIMS spectra of this compound.

Interactive Data Table: Representative Positive Ions Detected by ToF-SIMS on this compound Surface

| Ion Species | Formula | Common Source / Interpretation |

| Osmium | Os⁺ | Osmium substrate |

| Osmium Oxide | OsO⁺ | Oxide layer fragment |

| Osmium Dioxide | OsO₂⁺ | Oxide layer fragment |

| Osmium Hydroxide | OsOH⁺ | Hydrated oxide species |

| Osmium Oxide Hydroxide | OsO₂H⁺ | Hydrated oxide species |

| Sodium | Na⁺ | Common surface contaminant |

| Potassium | K⁺ | Common surface contaminant |

| Calcium | Ca⁺ | Common surface contaminant |

Interactive Data Table: Representative Negative Ions Detected by ToF-SIMS on this compound Surface

| Ion Species | Formula | Common Source / Interpretation |

| Oxygen | O⁻ | Oxide layer |

| Hydroxide | OH⁻ | Hydrated layer, adsorbed water |

| Osmium Oxide | OsO⁻ | Oxide layer fragment |

| Osmium Dioxide | OsO₂⁻ | Oxide layer fragment |

| Osmium Trioxide | OsO₃⁻ | Oxide layer fragment |

| Osmium Hydroxide | OsOH⁻ | Hydrated oxide species |

| Osmium Dioxide Hydroxide | OsO₂H⁻ | Hydrated oxide species |

| Chloride | Cl⁻ | Residual from synthesis precursors |

Inert Gas Fusion (IGF) Analysis for Non-Metallic Impurities

Inert Gas Fusion (IGF) is a high-temperature analytical technique used to determine the content of non-metallic elements, specifically oxygen, nitrogen, and hydrogen, in solid materials. The method involves placing a sample in a high-purity graphite (B72142) crucible, which is then heated to very high temperatures (up to 3000°C) within an inert gas stream, typically helium or argon.

At these temperatures, the sample fuses, and the non-metallic elements are released. Oxygen reacts with the carbon from the crucible to form carbon monoxide (CO) and carbon dioxide (CO₂). Nitrogen is released as molecular nitrogen (N₂), and hydrogen is released as H₂. The inert carrier gas sweeps these liberated gases out of the furnace and into a series of detectors. Typically, non-dispersive infrared (NDIR) detectors are used to measure CO (and CO₂ after conversion), and a thermal conductivity (TC) detector is used to measure N₂ and H₂.

For this compound (OsO₂·nH₂O), IGF analysis is crucial for verifying the stoichiometry by quantifying the total oxygen and hydrogen content. It also serves to measure trace nitrogen impurities that may have been introduced during synthesis. The "hydrate" nature of the compound means that a significant portion of the measured oxygen and hydrogen is integral to the compound's structure, rather than being present as impurities.

Research Findings: The IGF technique is a standard method for gas determination in metals and other inorganic materials, providing reliable and precise measurements essential for quality control and material characterization. The accuracy of the method depends on factors such as the purity of the inert gas and the crucible, which can be sources of background signal. For hydrated compounds like this compound, the results from IGF are fundamental for calculating the degree of hydration (the value of 'n') and ensuring batch-to-batch consistency.

The following table shows a hypothetical analysis of the non-metallic element content in a sample of this compound, which could be used to confirm its empirical formula.

Interactive Data Table: Example IGF Analysis Results for Osmium(IV) Oxide Dihydrate (OsO₂·2H₂O)

| Element | Measured Content (wt%) | Theoretical Content (wt%) | Method |

| Oxygen (O) | 28.75 | 28.80 | NDIR Detector |

| Hydrogen (H) | 1.82 | 1.81 | TC Detector |

| Nitrogen (N) | 0.0045 | 0.00 | TC Detector |

Mechanistic Studies and Reaction Pathways Involving Osmium Iv Oxide Hydrate

Fundamental Redox Transformations and Oxidation State Stability

Osmium(IV) oxide hydrate (B1144303) (OsO₂·nH₂O) serves as a crucial intermediate in the redox chemistry of osmium. The stability of the Os(IV) state is a defining characteristic, but it can be readily transformed to both lower and higher oxidation states under specific conditions.

The reduction of Osmium(IV) oxide hydrate typically leads to the formation of osmium metal (Os(0)). This transformation is a key step in the refining and recovery of osmium from various sources.

A common and effective method for this reduction involves the use of hydrogen gas at elevated temperatures. Hydrated osmium dioxide is heated in a hydrogen atmosphere at temperatures exceeding 500°F (approximately 260°C). google.com The mechanism involves the direct reaction of hydrogen with the oxide, stripping the oxygen and water molecules to yield the pure metal.

Reaction Overview:

Reactants: this compound (OsO₂·nH₂O), Hydrogen (H₂)

Conditions: Elevated temperatures (>500°F)

Product: Osmium metal (Os)

This process is integral to metallurgical procedures where osmium is recovered from complex matrices. For instance, after volatilizing osmium as osmium tetroxide (OsO₄) and collecting it in a reducing alkaline solution, it precipitates as hydrated osmium dioxide. This precipitate is then subjected to hydrogen reduction to obtain the final metallic product. google.com

Osmium(IV) oxide can be oxidized to higher oxidation states, most notably to the volatile and highly reactive osmium tetroxide (Os(VIII), OsO₄). This oxidation is a reversible process and is fundamental to the chemical transport of osmium.

The direct oxidation with molecular oxygen is a key pathway: OsO₂ + O₂ ⇌ OsO₄ wikipedia.org

This equilibrium is temperature-dependent. While the formation of OsO₄ from bulk osmium metal requires heating to around 400°C, powdered osmium can react with oxygen at ambient temperatures to slowly form the tetroxide. The oxidation of OsO₂ provides a route to the volatile OsO₄, which is used in various chemical syntheses and as an intermediate in osmium refining. wikipedia.org In catalytic cycles, such as the Upjohn dihydroxylation, Os(VI) species are re-oxidized to Os(VIII) using a co-oxidant like N-methylmorpholine-N-oxide (NMO). organic-chemistry.org This demonstrates the accessibility of the higher oxidation state from lower ones in the presence of suitable oxidizing agents.

The chemistry of osmium(IV) in aqueous solutions is complex and involves various equilibria. While OsO₂ is generally insoluble in water, its hydrated form interacts with the aqueous environment. wikipedia.orgsamaterials.comamericanelements.com The specific disproportionation and aquation equilibria for OsO₂·nH₂O are not as extensively characterized as those for higher oxidation states like Os(VIII). However, the stability of Os(IV) suggests that disproportionation into Os(III) and Os(V) or other combinations is not a dominant process under typical conditions.

Aquation, the reaction of a compound with water where one or more coordinated water molecules displace other ligands, is central to the nature of OsO₂·nH₂O. The "hydrate" designation implies that water molecules are part of the coordination sphere of the osmium center, likely as hydroxyl (-OH) or aqua (H₂O) ligands. The precise nature of these aqueous species and their equilibria are subjects of ongoing study.

Hydrolysis and Hydration Phenomena

The presence of water, either as a reactant in hydrolysis or as a ligand in a hydrated species, profoundly influences the structure and reactivity of osmium oxides.

Hydration plays a critical role in defining the structure and, consequently, the reactivity of osmium(IV) oxide. The anhydrous form, OsO₂, is a brown-to-black crystalline powder, whereas the dihydrate (OsO₂·2H₂O) is described as a bluish-black solid. wikipedia.org This color difference points to a significant change in the electronic structure of the osmium center upon hydration, which in turn affects its reactivity.

In hydrated metal oxides, water molecules can exist as coordinated aqua ligands or can deprotonate to form hydroxyl ligands. These surface or coordinated hydroxyl groups can act as active sites for subsequent reactions, influencing the material's catalytic properties and its interaction with other chemical species. For instance, in osmium-catalyzed reactions, it is noted that in alkaline solutions, the catalyst is hydrated, which is a key aspect of the reaction mechanism. organic-chemistry.org The coordination of water or hydroxide (B78521) ions can alter the electrophilicity of the osmium center and facilitate ligand exchange, thereby influencing reaction pathways. nih.govacs.org

Hydrolysis is a key mechanism in the formation of this compound. It can be prepared by the hydrolysis of osmium(IV) complexes or the reduction of higher-state osmium compounds in aqueous media.

A significant synthetic route involves the hydrolysis of potassium hexachloroosmate(IV) (K₂OsCl₆) in hydrothermal conditions. mdpi.comresearchgate.netK₂OsCl₆ + 2H₂O → OsO₂ + 2KCl + 4HCl

Studies on this reaction show that OsO₂ crystals form from nanoparticles, and their growth is influenced by temperature and concentration. The initial phase is controlled by the hydrolysis of the Os-chloride complex, leading to nucleation and aggregation. mdpi.comresearchgate.net

Another pathway to hydrated osmium dioxide is through the reduction of higher oxidation state osmium compounds in an aqueous environment. For example, OsO₄ can be collected in an alkaline solution containing an organic reducing agent, such as an alcohol. Gentle boiling of this neutralized solution precipitates finely divided black hydrated osmium dioxide. google.com Similarly, the reduction of potassium osmate (K₂[OsO₂(OH)₄]), an Os(VI) compound, with ethanol (B145695) yields OsO₂·2H₂O. wikipedia.org

K₂[OsO₂(OH)₄] + C₂H₅OH → OsO₂·2H₂O + 2KOH + CH₃CHO

These hydrolytic and aqueous reduction pathways are crucial for synthesizing OsO₂·nH₂O and highlight the central role of water in the chemistry of osmium at this oxidation state.

Ligand Exchange and Coordination Complex Formation

The chemistry of osmium is characterized by its ability to exist in a wide range of oxidation states and form complexes with diverse ligands. Osmium(IV), with a d4 electron configuration, typically favors octahedral coordination geometry, which provides favorable stability. alfa-chemistry.com However, other geometries, such as distorted tetrahedral, are also observed, particularly in organometallic complexes. amazonaws.comacs.org

Osmium(IV) forms stable coordination complexes with a variety of ligands, significantly influencing the resulting compound's reactivity and stability. alfa-chemistry.com The nature of these ligands dictates the physicochemical properties of the complex. Common ligands include halides (Cl⁻, Br⁻), nitrogen-containing heterocycles like pyridines and imidazoles, and sulfur-containing ligands such as thiolates. alfa-chemistry.comspuvvn.edu

A significant class of Osmium(IV) complexes involves organometallic compounds, specifically homoleptic tetraaryl complexes of the type M(aryl)₄. amazonaws.comchemrxiv.org These complexes, particularly those with ortho-methylated σ-aryl ligands, are notably robust and air-stable. amazonaws.comchemrxiv.org The methyl groups provide steric hindrance that protects against decomposition pathways like reductive elimination. amazonaws.comchemrxiv.org Research has demonstrated the synthesis of Os(aryl)₄ complexes with pre-installed functional groups such as -F, -Cl, -Br, -I, and -SMe, expanding the versatility of these compounds. acs.org The coordination environment around the Os(IV) center in these tetraaryl complexes is typically a distorted tetrahedral geometry. acs.org

Table 1: Examples of Osmium(IV) Coordination Complexes and Ligands

| Complex Type | Ligands | Coordination Geometry | Reference |

|---|---|---|---|

| [Os(L)(Br)₄] | L = 2-benzoyl pyridine, di-pyridyl amine, o-phenylenediamine | Octahedral | spuvvn.edu |

| Os(aryl)₄ | aryl = 2-tolyl, 2,5-xylyl, mesityl | Distorted Tetrahedral | amazonaws.comacs.org |

| OsH₂Cl₂(PR₃)₂ | PR₃ = P-i-Pr₃, PMe-t-Bu₂ | Not Specified | acs.org |

| OsH₃{κ²-N,O-[HNC(O)R]}(PⁱPr₃)₂ | Amidate, Hydride, Phosphine (B1218219) | Not Specified | nih.gov |

Osmate esters are key intermediates in reactions involving osmium oxides, particularly in the dihydroxylation of alkenes. masterorganicchemistry.comwikipedia.org Although often formed from Osmium tetroxide (OsO₄), an Os(VIII) species, the resulting cyclic osmate ester contains Os(VI). This transformation is a concerted [3+2] cycloaddition reaction between the osmium oxide and the alkene. masterorganicchemistry.comwikipedia.org This mechanism accounts for the characteristic syn-stereochemistry of the dihydroxylation, where both oxygen atoms add to the same face of the double bond. wikipedia.org

These osmate esters are generally stable and can be isolated. masterorganicchemistry.com Their stability allows for their use in determining the absolute configuration of organic molecules through X-ray crystallography. digitellinc.com The diol product is typically liberated from the osmate ester intermediate by hydrolysis or by using a reducing agent like sodium bisulfite (NaHSO₃). masterorganicchemistry.com

An alternative, non-oxidative method for forming osmate esters involves the redox-neutral condensation of diols with a stable osmium(VI) salt, such as potassium osmate dihydrate (K₂[OsO₂(OH)₄]). digitellinc.comescholarship.org This approach is advantageous as it avoids the highly toxic OsO₄ and can be applied to a wider range of substrates, including 1,3-diols, which cannot be prepared from alkenes. escholarship.org These osmate-TMEDA (tetramethylethylenediamine) esters have been shown to be stable enough for purification by chromatography on silica (B1680970) gel. escholarship.org

Osmium complexes are effective catalysts for a range of organic transformations, including hydrogenation, dehydrogenation, and oxidation reactions. acs.orgalfachemic.com The versatility of osmium in different oxidation states is central to its catalytic activity.

Nitrile Hydration: A well-studied catalytic cycle involves the hydration of aliphatic nitriles to amides catalyzed by osmium polyhydrides. nih.gov In this cycle, the active catalytic species are trihydride osmium(IV) amidate derivatives. nih.gov The process involves the coordination of the nitrile to a κ¹-N-amidate osmium complex, forming a seven-coordinate intermediate. This intermediate is then attacked by an external water molecule in the rate-determining step of the cycle. nih.gov

Oxidative Cleavage of Olefins: Osmium tetroxide, in catalytic amounts, can be used for the oxidative cleavage of olefins, presenting an organometallic alternative to ozonolysis. nih.govorganic-chemistry.org The proposed mechanism involves the formation of an osmate ester intermediate from the olefin and OsO₄. This ester then undergoes oxidative cleavage by a co-oxidant like Oxone, yielding ketones or carboxylic acids. organic-chemistry.org The osmium is re-oxidized back to Os(VIII) to continue the catalytic cycle. wikipedia.org

Hydrogenation and Dehydrogenation: Osmium complexes have emerged as powerful catalysts for hydrogenation (HY) and transfer hydrogenation (TH) of ketones, aldehydes, and esters, as well as for the dehydrogenation of alcohols. acs.org These reactions often involve organometallic osmium species that cycle between different oxidation states to facilitate the transfer of hydrogen.

Table 2: Catalytic Applications Involving Osmium Species

| Reaction | Osmium Species Involved | Key Transformation | Reference |

|---|---|---|---|

| Nitrile Hydration | Os(IV) amidate complexes | R-C≡N → R-C(O)NH₂ | nih.gov |

| Oxidative Cleavage | Os(VIII)/Os(VI) cycle | C=C → C=O + O=C | nih.govorganic-chemistry.org |

| Hydrogenation of Esters | PNN Osmium complexes | R-C(O)OR' → R-CH₂OH | acs.org |

| Hydroformylation | Os₃(CO)₁₂ with phosphine ligand | Olefin → Aldehyde | alfachemic.com |

Kinetic and Thermodynamic Investigations of Reaction Pathways

Understanding the kinetics and thermodynamics of reaction pathways is crucial for optimizing catalytic processes and elucidating reaction mechanisms. Studies on osmium-catalyzed reactions have provided detailed insights into rate-determining steps, intermediate species, and transition states.

In the osmium-catalyzed hydration of nitriles, kinetic analysis revealed that the reaction rate is proportional to the concentrations of the catalyst precursor, the nitrile, and water. nih.gov This rate law indicates that all three components are involved in the rate-determining step. nih.gov DFT calculations and experimental evidence concluded that the rate-determining step is the nucleophilic attack of an external water molecule on the nitrile coordinated to the osmium(IV) center. nih.gov

In the osmium-catalyzed asymmetric dihydroxylation of styrenes, kinetic studies using a Hammett-type approach showed a change in the rate-limiting step depending on the electronic nature of the substituents on the styrene (B11656). nih.gov For styrenes with electron-donating groups, the hydrolysis of the osmium(VI) mono(glycolate) is the rate-limiting step, following an A1 type process. Conversely, for styrenes with electron-withdrawing groups, the hydrolysis occurs via a stepwise attack of a nucleophile on the osmium center. nih.gov

The direct or indirect observation of intermediates and the characterization of transition states are fundamental to confirming a proposed reaction mechanism.

In the nitrile hydration mechanism, a key seven-coordinate intermediate is formed by the coordination of the nitrile to a κ¹-N-amidate osmium(IV) complex. nih.gov The subsequent rate-determining attack by water proceeds through a six-membered cyclic transition state, which involves interactions between the nitrile carbon, the water oxygen, and the amidate nitrogen (Cnitrile···O–H···Namidate). nih.gov

A separate kinetic and thermodynamic study investigated a comproportionation reaction between an Os(VIII) species (cis-[OsVIIIO₄(OH)₂]²⁻) and an Os(VI) species (trans-[OsVIO₂(OH)₄]²⁻). rsc.org This reaction was found to form a postulated Os(VII) intermediate, [OsVIIO₃(OH)₃]²⁻. The formation of this intermediate was corroborated through mole fraction titrations, and the equilibrium and rate constants for the reaction were determined. rsc.org

Table 3: Kinetic Data for the Comproportionation Reaction at 298.1 K

| Reaction | Parameter | Value | Reference |

|---|---|---|---|

| cis-[OsVIIIO₄(OH)₂]²⁻ + trans-[OsVIO₂(OH)₄]²⁻ ⇌ 2[OsVIIO₃(OH)₃]²⁻ | Forward rate constant (k₊₂) | 620.9 ± 14.6 M⁻¹s⁻¹ | rsc.org |

| Reverse rate constant (k₋₂) | 65.7 ± 1.2 M⁻¹s⁻¹ | rsc.org | |

| Equilibrium constant (KCOM) | 9.3 ± 0.4 | rsc.org |

Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies

Isotopic labeling involves the replacement of an atom in a reactant with one of its isotopes to trace its path through a reaction. The kinetic isotope effect, on the other hand, is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_light) to that with the heavier isotope (k_heavy).

Deuterium (B1214612) Labeling and Solvent Isotope Effects:

In reactions where this compound is implicated as a catalyst or intermediate, particularly in aqueous media, the use of deuterium oxide (D₂O) as a solvent allows for the investigation of proton transfer steps. A solvent kinetic isotope effect (SKIE), where the reaction rate in H₂O is compared to that in D₂O, can reveal the involvement of solvent molecules in the rate-determining step. For instance, in osmium-catalyzed oxidations, a significant SKIE (kH₂O/kD₂O > 1) would suggest that a proton transfer from a water molecule is part of the slowest step of the reaction.

One area where such studies are relevant is in the osmium-catalyzed hydration of nitriles. Research has shown that the active catalytic species in these reactions can be trihydride osmium(IV) amidate derivatives. The formation and reactivity of these species inherently involve the participation of water molecules. Isotopic labeling studies using D₂O could help elucidate whether the water molecule acts as a nucleophile, a proton shuttle, or is involved in the regeneration of the catalyst.

Oxygen-18 Labeling in Oxidation Reactions:

In oxidation reactions catalyzed by osmium species, including potentially OsO₂·nH₂O, ¹⁸O labeling of either the oxidant or the water solvent is a critical tool for determining the origin of the oxygen atoms in the final product. For example, if a substrate is oxidized to an alcohol or a diol, the source of the newly introduced hydroxyl oxygen(s) can be traced.

Consider a hypothetical oxidation of an alkene to a diol catalyzed by an Os(IV) species in the presence of an oxidant and water. By using H₂¹⁸O, one can determine if the oxygen atoms in the diol product originate from the water molecules or from the primary oxidant. If ¹⁸O is incorporated into the product, it provides strong evidence for the involvement of water in the oxygen-transfer step, possibly through the formation of an Os(IV)-aqua or hydroxo complex that participates directly in the reaction.

Kinetic Isotope Effect Data in Osmium-Catalyzed Reactions:

While specific KIE data for reactions directly involving isolated this compound is scarce in the literature, data from related osmium-catalyzed reactions provide a framework for understanding its potential reactivity. For instance, in osmium-catalyzed alcohol oxidation, a primary deuterium KIE (kH/kD > 1) is often observed when the C-H bond of the alcohol is replaced with a C-D bond. This indicates that the cleavage of this bond is the rate-determining step.

The following interactive table summarizes hypothetical KIE values and their mechanistic implications in reactions where this compound could be a key player.

| Reaction Type | Isotopic Substitution | Observed KIE (k_light / k_heavy) | Mechanistic Implication |

| Alkene Dihydroxylation | Solvent (H₂O vs. D₂O) | 1.5 - 2.5 | Proton transfer from water is involved in the rate-determining hydrolysis of an osmate ester intermediate. |

| Alcohol Oxidation | Substrate (R-CH₂-OH vs. R-CD₂-OH) | 3.0 - 7.0 | C-H bond cleavage is the rate-determining step. |

| Nitrile Hydration | Solvent (H₂O vs. D₂O) | ~1.0 | Water is likely not involved in a proton transfer in the rate-determining step, suggesting its primary role might be as a nucleophile in a subsequent, faster step. |

| Oxygen Atom Transfer | Oxidant (¹⁶O vs. ¹⁸O) | 1.02 - 1.05 | Indicates the involvement of the oxidant in the rate-determining step, but the small magnitude suggests a complex mechanism where bond breaking is not the sole contributor to the transition state energy. |

These data, while illustrative, highlight how isotopic labeling and KIE studies can be applied to dissect the intricate mechanistic details of reactions involving this compound. Further dedicated research focusing specifically on this compound is necessary to build a comprehensive understanding of its reaction pathways.

Catalytic Research Applications of Osmium Iv Oxide Hydrate

Catalysis in Organic Synthesis

Osmium-based catalysts, frequently derived from osmium(IV) oxide hydrate (B1144303), are renowned for their high efficiency and selectivity in a range of organic transformations. These catalysts are particularly valuable in reactions requiring powerful and specific oxidizing or reducing capabilities.

Vicinal Dihydroxylation of Alkenes (e.g., Upjohn Process, Sharpless Asymmetric Dihydroxylation)

The most prominent application of osmium catalysis is the vicinal dihydroxylation of alkenes, a reaction that converts a carbon-carbon double bond into a vicinal diol (a 1,2-diol) with syn-stereochemistry. mdpi.comwikipedia.org In these processes, the active catalyst is typically osmium tetroxide (OsO₄), a high-oxidation-state species. mdpi.comgoogle.com Osmium(IV) oxide hydrate can serve as a precursor to the active OsO₄ catalyst, which is regenerated in a catalytic cycle.

The reaction proceeds via a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate. cymitquimica.comorientjchem.org This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium species (Os(VI)). cymitquimica.comnih.gov To make the process catalytic with respect to the expensive and toxic osmium, a stoichiometric co-oxidant is used to reoxidize the Os(VI) back to OsO₄. mdpi.comgoogle.com

Upjohn Process: Developed in 1973, the Upjohn dihydroxylation uses a catalytic amount of OsO₄ with N-methylmorpholine N-oxide (NMO) as the stoichiometric re-oxidant. google.comrsc.org This method provides high yields of cis-diols from a wide range of alkenes and represented a significant improvement over using stoichiometric amounts of osmium tetroxide. google.comrsc.org

Sharpless Asymmetric Dihydroxylation: A landmark development in asymmetric catalysis, the Sharpless asymmetric dihydroxylation (AD) renders the dihydroxylation of prochiral alkenes enantioselective. semanticscholar.orgrsc.org This is achieved by adding a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), to the reaction mixture. orientjchem.orgsemanticscholar.org These ligands coordinate to the osmium center, creating a chiral environment that directs the attack of the alkene from one face over the other, leading to high enantioselectivities. semanticscholar.org Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), simplify the procedure. semanticscholar.orgrsc.org

| Process | Key Reagents | Stereochemistry | Key Feature |

|---|---|---|---|

| Upjohn Dihydroxylation | cat. OsO₄, NMO (stoich.) | Syn (cis-diol) | Catalytic use of osmium for racemic or meso diols. google.comrsc.org |

| Sharpless Asymmetric Dihydroxylation | cat. K₂OsO₂(OH)₄, K₃Fe(CN)₆ (stoich.), Chiral Ligand (e.g., (DHQD)₂PHAL) | Syn (chiral cis-diol) | Highly enantioselective dihydroxylation of alkenes. semanticscholar.orgrsc.org |

Hydrogenation and Transfer Hydrogenation Reactions

While catalysts based on rhodium, iridium, and ruthenium have traditionally dominated the field of hydrogenation, osmium complexes are emerging as powerful alternatives. nih.gov Osmium catalysts have demonstrated remarkably high activity in both direct hydrogenation (HY) and transfer hydrogenation (TH) of substrates containing carbon-oxygen and carbon-nitrogen double bonds, such as ketones, aldehydes, and imines. nih.govresearchgate.net